2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
Description
Structural and Functional Comparisons:
Conformational Trends:
- 2,5-Dimethyl vs. 3,5-Dimethyl : The 2,5 isomer exhibits greater conformational flexibility due to reduced 1,3-diaxial strain .
- Impact of N-acylation : Replacing the ethanamine group with a carbonyl (e.g., N-acylpiperidines) shifts substituents to axial positions to maximize π-conjugation .
This analysis underscores the role of substitution geometry in modulating physicochemical and supramolecular properties.
Properties
IUPAC Name |
2-(2,5-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8-3-4-9(2)11(7-8)6-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLDDQNIIUXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)CCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the construction of the substituted piperidine ring followed by functionalization at the nitrogen atom with an ethanamine moiety. The synthesis can be broadly divided into:
- Formation of the 2,5-dimethylpiperidine intermediate
- Introduction of the ethan-1-amine side chain via alkylation or reductive amination
- Conversion to the dihydrochloride salt for isolation and purification
Synthesis of the 2,5-Dimethylpiperidine Core
The 2,5-dimethylpiperidine ring can be synthesized through various methods, including:
Reductive amination of 2,5-dimethylpiperidinone derivatives: Starting from 2,5-dimethylpiperidin-4-one, reductive amination with ammonia or primary amines using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the substituted piperidine ring.
Cyclization reactions: Alkylation of appropriate diamine or amino alcohol precursors followed by ring closure under acidic or basic conditions can afford the 2,5-dimethylpiperidine scaffold.
These methods ensure regioselective methyl substitution at the 2 and 5 positions, critical for the compound's biological activity.
Introduction of the Ethan-1-amine Side Chain
Two principal methods are employed for attaching the ethan-1-amine group to the piperidine nitrogen:
Alkylation of the piperidine nitrogen with 2-chloroethylamine or its protected derivatives: This nucleophilic substitution reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base (e.g., potassium carbonate) to facilitate deprotonation of the amine.
Reductive amination using 2-aminoacetaldehyde or 2-aminoacetone derivatives: The piperidine nitrogen is reacted with an aldehyde or ketone bearing an amino group, followed by reduction to form the secondary amine linkage.
Both methods require careful control of reaction temperature (often 0–50°C) and stoichiometry to prevent over-alkylation or side reactions.
Formation of the Dihydrochloride Salt
The free base form of 2-(2,5-dimethylpiperidin-1-yl)ethan-1-amine is converted into its dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or by adding concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step enhances the compound's stability, crystallinity, and solubility in aqueous media, facilitating purification and handling.
Purification and Characterization
Purification: The crude product is typically purified by recrystallization from ethanol/ethyl acetate mixtures or by preparative high-performance liquid chromatography (HPLC) using reverse-phase columns to achieve high purity.
Characterization: Analytical techniques such as proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the compound's structure and purity.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2,5-Dimethylpiperidine synthesis | Reductive amination of 2,5-dimethylpiperidinone with NH3/NaBH3CN | Methanol or ethanol | 0–25°C | 70–85 | Control of methyl substitution critical |
| Alkylation with 2-chloroethylamine | 2-chloroethylamine hydrochloride, K2CO3 base | DMF or THF | 0–50°C | 65–80 | Avoid over-alkylation |
| Reductive amination alternative | 2-aminoacetaldehyde + reducing agent (NaBH4) | Methanol | 0–25°C | 60–75 | Alternative to alkylation |
| Salt formation | HCl gas or concentrated HCl | Ethanol or EtOAc | Room temperature | >90 | Crystallization yields pure salt |
| Purification | Recrystallization or preparative HPLC | Ethanol/ethyl acetate or HPLC solvents | Ambient | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related dihydrochloride salts with variations in their heterocyclic cores or substituents:
Key Observations:
Core Heterocycle: The target compound’s piperidine core (6-membered nitrogen-containing ring) contrasts with the morpholine (oxygen-containing 6-membered ring) in the analogue from . Pyridine-based analogues (e.g., 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine diHCl) introduce aromaticity and electronegative fluorine, which may enhance metabolic stability but reduce solubility .
Substituent Effects: The 2,5-dimethyl substitution on the piperidine ring (target compound) introduces steric hindrance, which could modulate receptor binding kinetics compared to unsubstituted or mono-substituted analogues . Ethylamine side chains are conserved across all listed compounds, suggesting shared utility as amine donors or intermediates in medicinal chemistry.
Physicochemical Properties :
Pharmacological and Toxicological Considerations
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related compounds:
- Piperidine Derivatives : Piperidines are common in CNS-targeting drugs (e.g., SSRIs, antipsychotics). For example, Compound 18 (), a 2,5-dimethoxyphenylpiperidine derivative, exhibits serotonin reuptake inhibition, highlighting the pharmacodynamic relevance of piperidine scaffolds .
- Morpholine Analogues : Morpholine-containing compounds often display improved aqueous solubility due to the oxygen atom’s polarity. This contrasts with the target compound’s piperidine core, which may favor blood-brain barrier penetration .
- Safety Profiles: Limited toxicological data are available for the target compound. However, (2S)-2,5-diaminopentanamide dihydrochloride () warns of incomplete toxicological characterization, emphasizing the need for caution in handling structurally similar amines .
Biological Activity
2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, often referred to as compound 1, is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHClN
- Molecular Weight : 229.19 g/mol
- CAS Number : 1493059-69-0
The biological activity of compound 1 can be attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The compound exhibits affinity for muscarinic acetylcholine receptors (M3R), which are implicated in cognitive functions and may play a role in neurodegenerative diseases like Alzheimer's .
- Cholinesterase Inhibition : It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, making it a candidate for treating cognitive decline .
- Anticancer Activity : Some studies suggest that piperidine derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. Compound 1's structure allows it to interact with cellular pathways involved in cancer progression .
Therapeutic Applications
The potential therapeutic applications of compound 1 include:
- Alzheimer's Disease : Due to its cholinesterase inhibitory activity, it may serve as a treatment option for Alzheimer's disease by improving cognitive function .
- Cancer Therapy : The compound's cytotoxic effects on various cancer cell lines position it as a candidate for further development in oncology .
Case Study 1: Alzheimer’s Disease Treatment
A study highlighted the efficacy of piperidine derivatives in enhancing cognitive function in animal models of Alzheimer's disease. The compounds showed significant improvements in memory retention and cognitive tasks when administered over a prolonged period, suggesting their potential as therapeutic agents .
Case Study 2: Anticancer Properties
Research involving the synthesis and evaluation of piperidine derivatives demonstrated that certain modifications to the piperidine ring led to increased cytotoxicity against human cancer cell lines. For instance, derivatives similar to compound 1 were tested against FaDu hypopharyngeal tumor cells, showing promising results in inducing apoptosis compared to standard treatments like bleomycin .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting piperidine derivatives with ethylamine under controlled conditions. For example, pyrrolidine derivatives are alkylated using ethylamine in the presence of polar solvents (e.g., ethanol) and catalysts like palladium or nickel to enhance yield . Optimization parameters include temperature (40–80°C), solvent choice (polar aprotic vs. protic), and catalyst loading. Reaction progress can be monitored via TLC or HPLC, and purity verified by NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, piperidine ring protons appear as distinct multiplets in δ 1.2–3.0 ppm, while the ethylamine chain shows signals near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 221.2) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) from the hydrochloride salt .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store in airtight containers at −20°C, protected from light and moisture. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC can assess degradation products like oxidized piperidine derivatives or hydrolyzed ethylamine chains .
Advanced Research Questions
Q. How can researchers design experiments to investigate interactions with biological targets (e.g., GPCRs or ion channels)?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) in competitive binding assays with cell membranes expressing target receptors. Calculate IC₅₀ values and Ki using nonlinear regression (e.g., GraphPad Prism) .
- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding poses within receptor active sites, guided by the compound’s stereochemistry (e.g., 2,5-dimethylpiperidine conformation) .
- Functional Assays : Measure second messengers (cAMP, Ca²⁺) in transfected HEK293 cells to assess agonism/antagonism .
Q. What strategies resolve discrepancies in reported bioactivity data across different in vitro models?
- Methodology :
- Variable Standardization : Control cell lines (e.g., CHO vs. HEK293), passage numbers, and assay buffers (pH, ion composition).
- Purity Validation : Verify compound purity (>95%) via HPLC and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .
Q. How can degradation pathways be systematically mapped under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradants using LC-MS/MS and compare with synthetic standards .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Major pathways may include N-demethylation or piperidine ring oxidation .
Safety and Handling
Q. What precautions are critical given limited toxicological data?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Acute Toxicity Screening : Perform OECD 423 assays in rodents, monitoring for neurobehavioral effects (e.g., tremors, ataxia) linked to piperidine derivatives .
- Waste Disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal .
Data Analysis and Reporting
Q. How should dose-response data be statistically analyzed for publication?
- Methodology :
- Dose-Response Curves : Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀/IC₅₀ and Hill coefficients. Report confidence intervals (95%) .
- Reproducibility : Include triplicate measurements and negative controls (e.g., vehicle-only groups). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
Stability and Formulation
Q. What formulation strategies improve solubility for in vivo studies?
- Methodology :
- Salt Selection : Compare dihydrochloride with other salts (e.g., citrate, phosphate) via shake-flask solubility tests in PBS (pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (solvent evaporation method) to enhance bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
